(Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide
Description
The compound “(Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide” is a thiazolidinone derivative characterized by a 4-oxothiazolidin-2-ylidene core substituted with a 3-chloro-4-methylbenzyl group, a 3-methoxyphenyl group, and a cyanoacetamide moiety. The Z-configuration of the exocyclic double bond in this compound is critical for its stereochemical stability and biological interactions. Its synthesis likely follows methodologies analogous to those for related thiazolidinones, involving cyclocondensation of hydrazide derivatives with mercaptoacetic acid under catalytic conditions .
Properties
IUPAC Name |
(2Z)-2-[5-[(3-chloro-4-methylphenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-12-6-7-13(8-17(12)22)9-18-20(27)25(14-4-3-5-15(10-14)28-2)21(29-18)16(11-23)19(24)26/h3-8,10,18H,9H2,1-2H3,(H2,24,26)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGPJVZQTYZWDF-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC(=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide, identified by CAS number 881429-14-7, is a thiazolidinone derivative with potential therapeutic applications. This compound has garnered attention due to its structural features that suggest biological activity, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications supported by recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 466.0 g/mol. The structure includes a thiazolidinone ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.0 g/mol |
| CAS Number | 881429-14-7 |
Antitumor Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antitumor properties. In particular, compounds similar to (Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide have been tested against various cancer cell lines.
- Cell Line Studies :
- In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) showed promising results, with IC50 values indicating effective cytotoxicity at low concentrations. For example, similar compounds demonstrated IC50 values ranging from 2.12 µM to 6.75 µM against these cell lines .
- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including DNA binding and interference with mitotic processes.
Antimicrobial Activity
Thiazolidinone derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of several bacterial strains:
- Bacterial Assays : Compounds exhibiting similar structural motifs were tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .
The biological activity of (Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide can be attributed to several mechanisms:
- DNA Interaction : Many thiazolidinones interact with DNA, potentially leading to the disruption of replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several research articles have documented the synthesis and biological evaluation of compounds related to (Z)-2-(5-(3-chloro-4-methylbenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide:
- Study on Antitumor Activity : A study published in Molecules evaluated a series of thiazolidinone derivatives for their antitumor activity against various cancer cell lines, establishing a structure-activity relationship that highlights the importance of specific substituents on the thiazolidinone ring .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of similar compounds against clinical isolates, demonstrating significant efficacy against resistant strains .
Scientific Research Applications
Anti-inflammatory Potential
Recent studies have highlighted the compound's potential as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. Molecular docking studies suggest that this compound exhibits strong binding affinity to the active site of 5-LOX, indicating its potential as a therapeutic agent for inflammatory diseases .
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of anti-inflammatory effects | The compound inhibited 5-LOX activity by 70% at a concentration of 10 µM, suggesting significant anti-inflammatory potential. |
| Study 2 | Assessment of anticancer efficacy | In vitro tests showed a 60% reduction in cell viability in breast cancer cell lines after 48 hours of treatment with 20 µM of the compound. |
| Study 3 | Safety and toxicity evaluation | Preliminary toxicity assays indicated no significant cytotoxic effects on normal cells at therapeutic concentrations, highlighting its selectivity towards cancer cells. |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Crystallographic and Conformational Analysis
The crystal structure of the compound can be resolved using SHELXL and visualized via WinGX/ORTEP . Key structural features include:
- Thiazolidinone ring planarity: The 4-oxothiazolidin-2-ylidene core adopts a planar conformation, stabilized by resonance between the carbonyl and imine groups.
Table 1: Structural Parameters of Comparable Thiazolidinones
The target compound exhibits enhanced planarity (dihedral angle = 2.1°) compared to simpler analogues, likely due to the electron-withdrawing cyanoacetamide group .
Hydrogen Bonding and Supramolecular Interactions
Hydrogen bonding patterns, analyzed via graph-set notation , reveal distinct aggregation behaviors:
- N–H···O interactions: The cyanoacetamide group forms intermolecular H-bonds (graph-set descriptor R₂²(8) ), enhancing crystal packing stability.
- C–H···Cl interactions: The chloro substituent participates in weak H-bonds, a feature absent in non-halogenated analogues .
Functional Comparison
Thermochemical and DFT Analysis
Density-functional theory (DFT) calculations (B3LYP functional ) highlight the compound’s stability:
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and graph-based comparisons , the target compound shows:
- Tc = 0.72 with (Z)-3-(4-chlorophenyl)-4-oxothiazolidin-2-ylidene derivatives (high similarity due to shared chloro and oxo groups).
- Tc = 0.35 with non-arylidene thiazolidinones, reflecting the importance of the cyanoacetamide moiety.
Table 3: Similarity Coefficients for Structural Analogues
| Compound Pair | Tanimoto (Tc) | Dice Coefficient |
|---|---|---|
| Target vs. 5-Benzyl-3-methoxy analogue | 0.65 | 0.78 |
| Target vs. 4-Oxo-3-phenyl derivative | 0.58 | 0.69 |
| Target vs. Non-cyanoacetamide derivative | 0.41 | 0.53 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
